
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 is a synthetic compound characterized by its unique chemical structure This compound is a derivative of indole, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 typically involves multiple steps, including the introduction of chlorine atoms and the formation of the indole ring. One common synthetic route involves the chlorination of a precursor compound, followed by cyclization to form the indole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties and reactivity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives with varying properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a tool for studying biological processes, particularly those involving indole derivatives and their interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to inhibit certain cellular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. The presence of chlorine atoms and the hydroxyl group in its structure play a crucial role in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 can be compared with other similar compounds, such as:
2,6-Dichloroquinone-4-chloroimide: Used as a colorimetric indicator to detect phenolic compounds.
2,6-Dichloro-4-hydroxyphenolate: A phenolate anion with similar structural features.
2,6-Dichloroindophenol: A quinone imine used in various chemical applications
Propriétés
Numéro CAS |
254762-26-0 |
|---|---|
Formule moléculaire |
C14H9Cl2NO2 |
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
4,5,6,7-tetradeuterio-1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2/i1D,2D,3D,4D |
Clé InChI |
QZGDFRBQDMINQA-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)N2C3=C(C=C(C=C3Cl)O)Cl)[2H])[2H] |
SMILES canonique |
C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


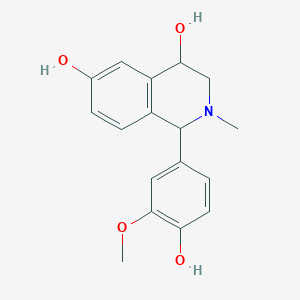
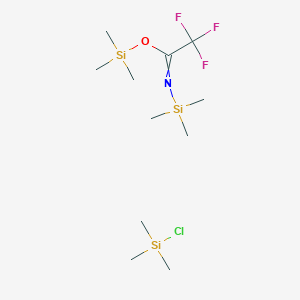



![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
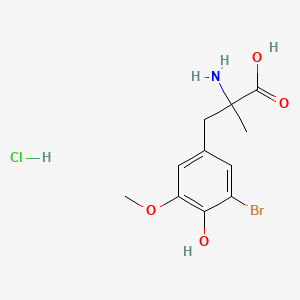
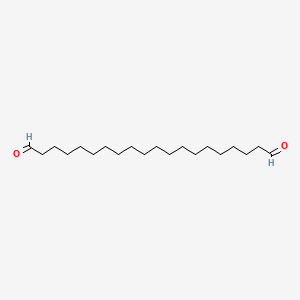
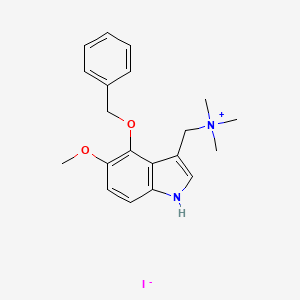
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
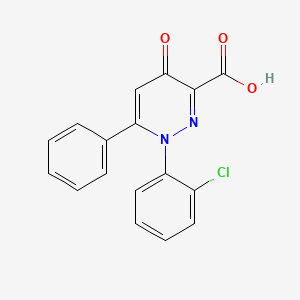


![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
